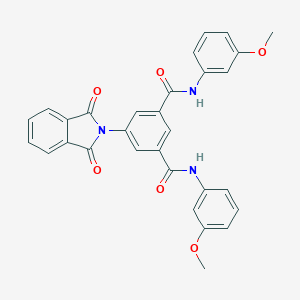![molecular formula C18H16N2O3 B303149 N-[4-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B303149.png)
N-[4-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide is a chemical compound that has gained significant attention in scientific research in recent years. This compound belongs to the class of benzoxazinones and has been studied for its potential use in medicine and pharmacology.
Mécanisme D'action
The mechanism of action of N-[4-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide involves the inhibition of the NF-κB signaling pathway. This pathway is involved in the regulation of several genes that are responsible for the production of pro-inflammatory cytokines and chemokines. By inhibiting this pathway, this compound can reduce the production of these inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that N-[4-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide can have several biochemical and physiological effects. These include the inhibition of the production of pro-inflammatory cytokines and chemokines, the reduction of oxidative stress, and the inhibition of the proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-[4-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide in lab experiments is its specificity towards the NF-κB signaling pathway. This compound can selectively inhibit this pathway without affecting other signaling pathways. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on N-[4-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide. Some of these include:
1. Studying its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
2. Investigating its potential use in the treatment of cancer.
3. Developing new synthesis methods to improve its solubility in water.
4. Studying its potential use in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, N-[4-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide is a promising compound that has shown potential for use in medicine and pharmacology. Its specificity towards the NF-κB signaling pathway makes it a promising candidate for the treatment of several inflammatory diseases and cancer. However, further research is needed to fully understand its mechanism of action and to develop new synthesis methods to improve its solubility in water.
Méthodes De Synthèse
The synthesis of N-[4-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide involves a multi-step process that has been developed and optimized by several researchers. The general approach involves the reaction of 2-aminophenol with 2-chloroacetyl chloride to form 2-acetamido-4-chlorophenol. This compound is then reacted with 2-nitrobenzoyl chloride to form the intermediate product, which is then reduced with sodium borohydride to produce the final product.
Applications De Recherche Scientifique
N-[4-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide has been studied extensively for its potential use in medicine and pharmacology. One of the major areas of research has been its anti-inflammatory properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of several inflammatory diseases.
Propriétés
Nom du produit |
N-[4-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide |
|---|---|
Formule moléculaire |
C18H16N2O3 |
Poids moléculaire |
308.3 g/mol |
Nom IUPAC |
N-[4-(8-methyl-4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C18H16N2O3/c1-3-15(21)19-13-9-7-12(8-10-13)17-20-16-11(2)5-4-6-14(16)18(22)23-17/h4-10H,3H2,1-2H3,(H,19,21) |
Clé InChI |
ZHSNHJGTZLCZAK-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C)C(=O)O2 |
SMILES canonique |
CCC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=O)O2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Bis[4-(1,3-benzothiazol-2-yl)phenyl] ether](/img/structure/B303071.png)
![5-(1,3-benzothiazol-2-yl)-2-[3-(1,3-benzothiazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B303074.png)
![3-methyl-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B303075.png)
![N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B303076.png)
![N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(phenylsulfanyl)acetamide](/img/structure/B303077.png)



![N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B303085.png)
![2-ethyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B303087.png)
![N-[4-benzoyl-2-({[(4-methylphenyl)sulfanyl]acetyl}amino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B303088.png)
![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B303089.png)